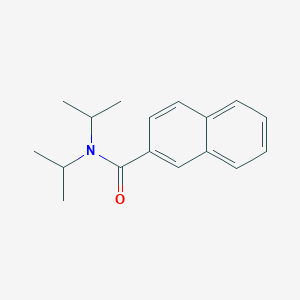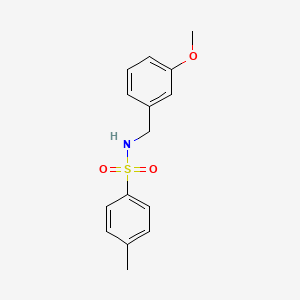![molecular formula C15H16N2O2S B5854304 N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine protein kinase that plays a crucial role in the regulation of mitotic spindle assembly and cytokinesis. The overexpression of Aurora A kinase is associated with various types of cancer, and MLN8054 has been shown to have potential as an anti-cancer agent.
Mecanismo De Acción
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is a selective inhibitor of Aurora A kinase, which plays a critical role in the regulation of mitotic spindle assembly and cytokinesis. By inhibiting the activity of Aurora A kinase, N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide disrupts the normal progression of the cell cycle, leading to mitotic spindle defects and cell cycle arrest. This ultimately results in the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been shown to have a significant impact on the biochemical and physiological processes involved in cancer cell proliferation. Inhibition of Aurora A kinase by N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide leads to the disruption of mitotic spindle assembly, which is critical for proper cell division. This disruption ultimately leads to cell cycle arrest and the inhibition of cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide in lab experiments is its selectivity for Aurora A kinase. This allows researchers to specifically target this protein kinase and study its role in cancer cell proliferation. However, the synthesis of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is a complex process that requires expertise in organic chemistry, which may limit its availability to some researchers.
Direcciones Futuras
There are several potential future directions for research on N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of combination therapies that include N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide and other anti-cancer agents. Another potential direction is the study of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide in combination with immunotherapy agents, which may enhance the anti-tumor activity of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide and its potential for clinical use in the treatment of cancer.
Métodos De Síntesis
The synthesis of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide involves a multi-step process that begins with the reaction of 4-morpholinylphenylamine with thiophene-2-carboxylic acid to form an amide intermediate. This intermediate is then subjected to a series of chemical reactions, including cyclization and deprotection, to yield the final product. The synthesis of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer, and the results have been promising. In vitro studies have shown that N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide inhibits the proliferation of cancer cells by inducing mitotic spindle defects and cell cycle arrest. In vivo studies have demonstrated that N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has anti-tumor activity in various types of cancer, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(14-5-2-10-20-14)16-12-3-1-4-13(11-12)17-6-8-19-9-7-17/h1-5,10-11H,6-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZZFCRTYQYBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)


![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)
![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)

![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)